6'-O-beta-D-Apiofuranosylsweroside
Overview
Description
6’-O-beta-D-Apiofuranosylsweroside is a natural iridoid glycoside compound found in various plant species, particularly in the Lonicera genus . It is known for its diverse biological activities and potential therapeutic applications. The compound has a molecular formula of C21H30O13 and a molecular weight of 490.46 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
6’-O-beta-D-Apiofuranosylsweroside can be isolated from the leaves of Lonicera angustifolia Wall . The isolation process typically involves extraction with solvents such as methanol or ethanol, followed by purification using chromatographic techniques .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6’-O-beta-D-Apiofuranosylsweroside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohol derivatives .
Scientific Research Applications
6’-O-beta-D-Apiofuranosylsweroside has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6’-O-beta-D-Apiofuranosylsweroside involves its interaction with various molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species . Additionally, it can interact with microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Sweroside: Another iridoid glycoside with similar biological activities.
Loganin: Known for its anti-inflammatory and antioxidant properties.
Secologanin: A precursor to various alkaloids with medicinal properties.
Uniqueness
6’-O-beta-D-Apiofuranosylsweroside is unique due to its specific glycosylation pattern, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(3S,4R,4aS)-3-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-ethenyl-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O13/c1-2-9-10-3-4-29-17(27)11(10)5-30-18(9)34-19-15(25)14(24)13(23)12(33-19)6-31-20-16(26)21(28,7-22)8-32-20/h2,5,9-10,12-16,18-20,22-26,28H,1,3-4,6-8H2/t9-,10+,12-,13-,14+,15-,16+,18+,19+,20-,21-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPXCTROEJQHKD-APAPHXOESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)COC4C(C(CO4)(CO)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@](CO4)(CO)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001345734 | |
Record name | 6'-O-beta-D-Apiofuranosylsweroside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001345734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
266678-59-5 | |
Record name | 6'-O-beta-D-Apiofuranosylsweroside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001345734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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